molecular formula C14H15Cl2NO2 B2413360 [4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411279-48-4

[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone

Cat. No.: B2413360
CAS No.: 2411279-48-4
M. Wt: 300.18
InChI Key: MCKZJQQPWHQOEJ-UHFFFAOYSA-N
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Description

[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone is a synthetic organic compound that features a piperidine ring substituted with a dichlorophenyl group and an oxirane (epoxide) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone typically involves the reaction of 2,3-dichlorobenzyl chloride with piperidine to form 4-(2,3-dichlorophenyl)piperidine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring typically yields diols, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of epoxide-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of epoxides with enzymes and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of [4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The epoxide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone: shares similarities with other epoxide-containing compounds such as styrene oxide and epichlorohydrin.

    Piperidine derivatives: like 4-(2,3-dichlorophenyl)piperidine are also structurally related.

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring, a dichlorophenyl group, and an epoxide moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO2/c15-11-3-1-2-10(13(11)16)9-4-6-17(7-5-9)14(18)12-8-19-12/h1-3,9,12H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKZJQQPWHQOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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